molecular formula C11H9N3O3S B2581452 N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 324759-23-1

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2581452
CAS No.: 324759-23-1
M. Wt: 263.27
InChI Key: VTQBNVIAZYHEGM-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a thiophene ring substituted with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

    Coupling Reactions: Carbodiimides or other coupling agents.

Major Products Formed

Scientific Research Applications

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro-substituted thiophene ring and a methyl-substituted pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-7-3-2-4-9(12-7)13-11(15)8-5-6-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQBNVIAZYHEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329950
Record name N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

324759-23-1
Record name N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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